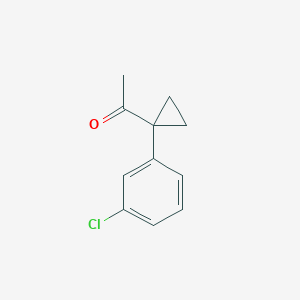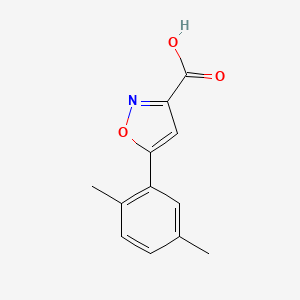![molecular formula C11H12FN3 B3045125 2-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]ethanamine CAS No. 1020706-56-2](/img/structure/B3045125.png)
2-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]ethanamine is an organic compound that belongs to the class of phenylpyrazoles. This compound is characterized by the presence of a fluorophenyl group attached to a pyrazole ring, which is further connected to an ethanamine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process . These methods allow for better control over reaction conditions and reduce the time required for synthesis.
化学反応の分析
Types of Reactions
2-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogenated compounds and bases such as sodium hydroxide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products .
科学的研究の応用
2-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]ethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of 2-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
類似化合物との比較
Similar Compounds
4-Fluorophenethylamine: Similar in structure but lacks the pyrazole ring.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Contains a naphthalenyl group instead of an ethanamine moiety.
2-[(3-Fluorophenyl)sulfanyl]ethanamine: Similar structure but with a sulfanyl group instead of a pyrazole ring.
Uniqueness
2-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]ethanamine is unique due to the presence of both the fluorophenyl and pyrazole groups, which confer specific chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
1020706-56-2 |
|---|---|
分子式 |
C11H12FN3 |
分子量 |
205.23 |
IUPAC名 |
2-[3-(4-fluorophenyl)pyrazol-1-yl]ethanamine |
InChI |
InChI=1S/C11H12FN3/c12-10-3-1-9(2-4-10)11-5-7-15(14-11)8-6-13/h1-5,7H,6,8,13H2 |
InChIキー |
QLKKKHCUEMLYQA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NN(C=C2)CCN)F |
正規SMILES |
C1=CC(=CC=C1C2=NN(C=C2)CCN)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[[4-(dimethylamino)phenyl]methyl]-3-methyl-1,2-oxazole-5-carbohydrazide](/img/structure/B3045043.png)









![4-[3-(4-Chloro-phenyl)-3-oxo-propionyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3045062.png)


